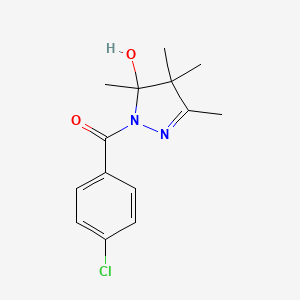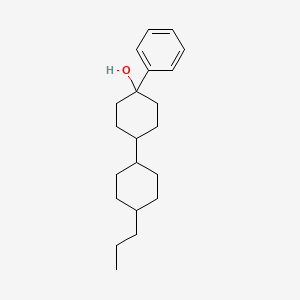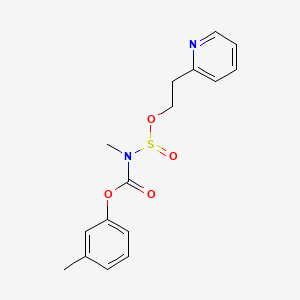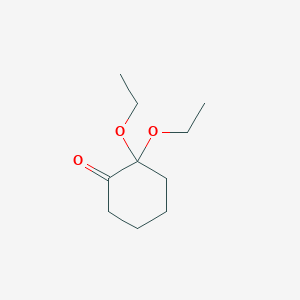
2,2-Diethoxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethoxycyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of two ethoxy groups attached to the second carbon of the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxycyclohexan-1-one typically involves the reaction of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the desired diethoxy compound. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and allow for easier separation of the product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Diethoxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Diethoxycyclohexan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Diethoxycyclohexan-1-one involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The pathways involved may include enzymatic reactions and metabolic processes that modify the compound’s structure and function.
Comparación Con Compuestos Similares
2,2-Dimethoxycyclohexan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
Cyclohexanone: The parent compound without any substituents.
2,2-Diethoxycyclopentan-1-one: A similar compound with a five-membered ring instead of a six-membered ring.
Uniqueness: 2,2-Diethoxycyclohexan-1-one is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
83977-02-0 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2,2-diethoxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O3/c1-3-12-10(13-4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |
Clave InChI |
HLMNIITWIKSHIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCCCC1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-Fluoro-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14408449.png)




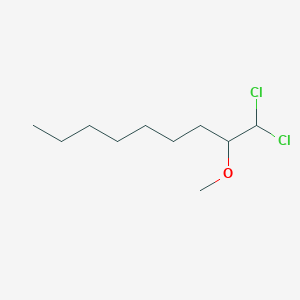
![(8R,9R,10S,13S,14S)-Hexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,2,3]oxathiazolidine]](/img/structure/B14408485.png)
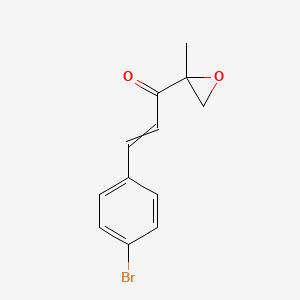
![2-[(Dodec-3-yn-1-yl)oxy]oxane](/img/structure/B14408501.png)

